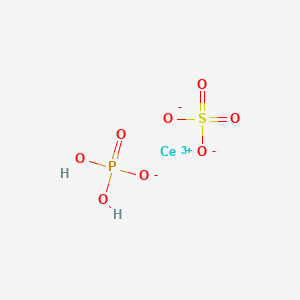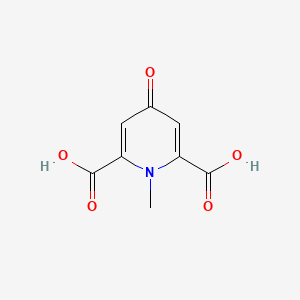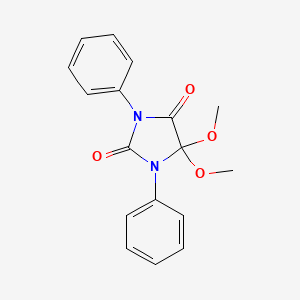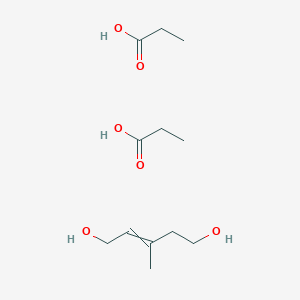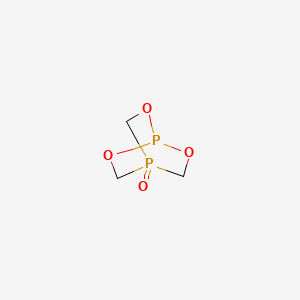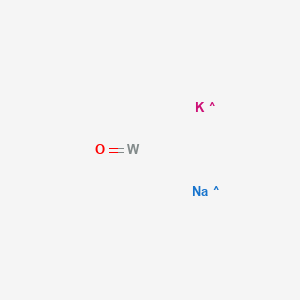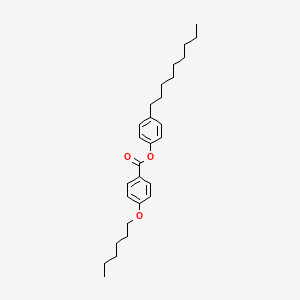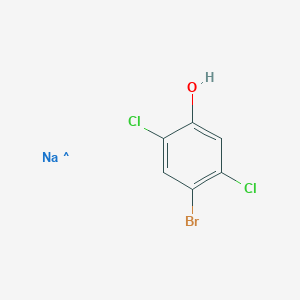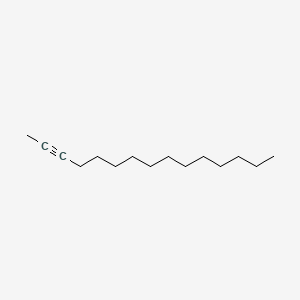![molecular formula C16H10N2O2 B14657745 Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- CAS No. 38594-30-8](/img/structure/B14657745.png)
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- is a heterocyclic compound that features a benzoxazole core fused with a pyridine and furan ringBenzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enhancing its binding affinity to target molecules. These interactions can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- can be compared with other benzoxazole derivatives, such as:
- Benzo[d]oxazole-2-thiol
- 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- 5-nitro-2-(4-butylphenyl)benzoxazole
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
CAS No. |
38594-30-8 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(5-pyridin-3-ylfuran-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-14-12(5-1)18-16(20-14)15-8-7-13(19-15)11-4-3-9-17-10-11/h1-10H |
InChI Key |
TTYJAAANRSHMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(O3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


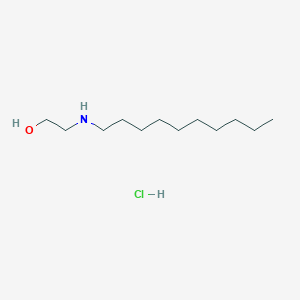
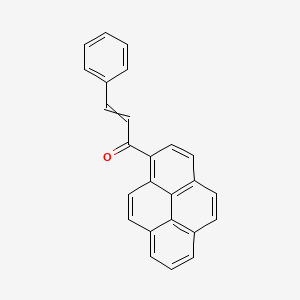
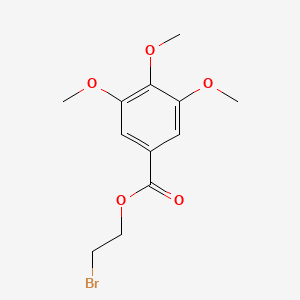
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
